[5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidene](ethoxy)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound, featuring a diazonium group attached to an imidazole ring, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of diazonium salts, including 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate, often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the stability of diazonium salts.
Chemical Reactions Analysis
Types of Reactions
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide for Sandmeyer reactions.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners, often in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.
Major Products Formed
Substitution Reactions: Aryl halides, aryl cyanides, and phenols.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by different nucleophiles. This reactivity is harnessed in organic synthesis to introduce a wide range of functional groups into aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Diazonio-2-ethoxy-4H-imidazol-4-ylidenemethanolate
- 2-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanol hydroiodide
Uniqueness
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and stability compared to other diazonium salts. This uniqueness makes it particularly valuable in specialized synthetic applications and research.
Properties
CAS No. |
81890-04-2 |
---|---|
Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
ethyl 5-diazo-2-methylsulfanylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8N4O2S/c1-3-13-6(12)4-5(11-8)10-7(9-4)14-2/h3H2,1-2H3 |
InChI Key |
OEFJIUATYPNBEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC1=[N+]=[N-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.